4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide
Description
4-Bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a bromine atom at the 4-position and an amide-linked [4-(furan-2-yl)thiophen-2-yl]methyl group.
Properties
IUPAC Name |
4-bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S2/c15-10-5-13(20-8-10)14(17)16-6-11-4-9(7-19-11)12-2-1-3-18-12/h1-5,7-8H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCLPNTXMMKSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene and furan rings, followed by their functionalization and coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom at position 4 of the thiophene ring is a key site for nucleophilic substitution. This reaction is critical for introducing functional groups or coupling with organometallic reagents.
Reagents/Conditions :
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Palladium-catalyzed couplings : Suzuki-Miyaura cross-coupling using aryl boronic acids (e.g., phenyl, pyridyl) in the presence of Pd(PPh₃)₄ and K₃PO₄ at 80–100°C .
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Buchwald-Hartwig amination : Substitution with amines using Pd catalysts (e.g., Xantphos-Pd-G3).
Example Reaction :
Key Data :
-
Yields for Suzuki couplings range from 43% to 83%, depending on the boronic acid substituent .
-
Bromine substitution preserves the carboxamide functionality for downstream biological activity .
Hydrolysis of the Carboxamide Group
The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, enabling further functionalization.
Reagents/Conditions :
-
Acidic hydrolysis : 6M HCl, reflux (110°C, 12–24 hours).
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Basic hydrolysis : NaOH (2M), ethanol/water (1:1), 60°C.
Example Reaction :
Key Data :
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Hydrolysis is quantitative under acidic conditions but may degrade furan/thiophene rings in prolonged reactions.
Cross-Coupling Reactions via Thiophene/Furan Rings
The electron-rich thiophene and furan rings participate in electrophilic substitutions and metal-catalyzed cross-couplings.
Example : Bromination of the thiophene ring introduces additional bromine atoms, enabling sequential coupling reactions.
Functionalization of the Methyl Linker
The methylene group bridging the thiophene and carboxamide moieties can undergo oxidation or alkylation.
Reagents/Conditions :
-
Oxidation : KMnO₄ in acidic medium converts the methyl group to a ketone.
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Alkylation : Grignard reagents (e.g., MeMgBr) in THF at −78°C.
Example Reaction :
Key Data :
-
Oxidation yields are moderate (50–60%) due to competing side reactions.
Scientific Research Applications
Chemical Characteristics
The molecular formula of 4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide is , with a molecular weight of approximately 376.27 g/mol. The compound features a bromine atom, a thiophene ring, and a furan moiety, which contribute to its diverse biological activities and potential applications in medicinal chemistry.
Antibacterial Activity
Recent studies have demonstrated the compound's effectiveness against various drug-resistant bacteria. For instance, research published in MDPI highlighted that derivatives of this compound exhibited significant antibacterial activity against clinically isolated strains of Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus . The agar well diffusion method was employed to evaluate these effects, showing that the compound was particularly effective against New Delhi metallo-beta-lactamase (NDM)-producing bacteria.
Case Study: Antibacterial Efficacy
| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Acinetobacter baumannii | 0.5 µg/mL | |
| Klebsiella pneumoniae | 1.0 µg/mL | |
| Staphylococcus aureus | 0.25 µg/mL |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with bacterial enzymes. The results indicated that the compound binds effectively to the active sites of target proteins, suggesting a mechanism for its antibacterial properties . These insights were supported by molecular dynamics simulations that confirmed the stability of the interactions.
Antioxidant Properties
In addition to its antibacterial effects, the compound has shown promising antioxidant properties. A study utilizing the ABTS method found that compounds related to thiophene derivatives exhibited significant inhibition of free radicals, which can be crucial for developing therapeutic agents against oxidative stress-related diseases .
Potential in Drug Discovery
The unique structural features of this compound make it an attractive candidate for further exploration in drug discovery. Its combination of furan and thiophene moieties enhances selectivity and potency against specific biological targets, making it suitable for developing new therapeutic agents . The diversity in its chemical structure allows for modifications that can lead to compounds with improved efficacy and reduced toxicity.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application | Description |
|---|---|
| Antibacterial | Effective against drug-resistant bacteria; potential for new antibiotics |
| Molecular Docking | Insights into binding interactions with bacterial enzymes |
| Antioxidant | Significant free radical inhibition; potential for oxidative stress therapies |
| Drug Discovery | Structural diversity allows for modifications leading to new therapeutic agents |
Mechanism of Action
The mechanism of action of 4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
(a) 5-Bromo-N-(4-Methylpyridin-2-yl)Thiophene-2-Carboxamide ()
- Structure : Features a pyridine substituent instead of the furan-thiophene group. The bromine is at the 5-position of the thiophene ring.
- Synthesis : Synthesized via Suzuki-Miyaura cross-coupling with yields up to 84% using palladium catalysts and aryl boronic acids.
- Key Difference : The pyridine moiety may enhance solubility and metal-coordination properties compared to the furan-thiophene group in the target compound. Bromine at position 5 versus 4 could alter reactivity in further substitutions .
(b) N-(4-Bromophenyl)Furan-2-Carboxamide ()
- Structure : Contains a furan-carboxamide linked to a bromophenyl group instead of a thiophene system.
- Synthesis : Prepared via Suzuki-Miyaura coupling, emphasizing the versatility of brominated aromatic precursors.
- Key Difference : The absence of a thiophene ring reduces conjugation and may limit electronic interactions critical for binding in biological systems .
(c) N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide ()
- Structure : A bromophenyl group connected to a thiophene via an acetamide linker.
- Bioactivity : Demonstrated antimycobacterial activity, suggesting thiophene-acetamide derivatives as promising scaffolds.
- Key Difference : The acetamide linker and lack of a fused furan system may reduce steric hindrance compared to the target compound’s methylene-linked substituent .
Functional Group Influence on Properties
- Bromine Position : In analogs like ’s 5-bromo-thiophene, bromine at position 5 facilitates cross-coupling reactions. The target compound’s 4-bromo substituent may offer distinct regioselectivity in further reactions .
- Furan-Thiophene Moiety : The conjugated furan-thiophene group in the target compound likely enhances π-π stacking interactions in biological targets compared to simpler phenyl or pyridine substituents .
Biological Activity
4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and structure-activity relationships (SAR) based on diverse literature sources.
Chemical Characteristics
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrN2O2S |
| Molecular Weight | 376.27 g/mol |
| LogP | 4.3949 |
| Polar Surface Area | 24.945 Ų |
| Hydrogen Bond Acceptors | 3 |
The presence of bromine, furan, and thiophene moieties contributes to its unique pharmacological profile, enhancing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Amidation : Formation of the carboxamide group through reaction with a thiophene-2-carboxylic acid derivative and an amine, often using coupling reagents like EDC or DCC.
- Substitution Reactions : Nucleophilic substitution reactions facilitate the attachment of furan and thiophene moieties, commonly using sodium hydride or potassium carbonate as catalysts.
Antimicrobial Activity
Research indicates that compounds containing thiophene and furan rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves inhibition of bacterial lipid biosynthesis, which is crucial for cell membrane integrity .
Anticancer Activity
Studies have demonstrated that compounds with structural similarities to this compound possess anticancer properties. For example, derivatives have been tested against human breast adenocarcinoma cell lines (MCF7) using the Sulforhodamine B (SRB) assay, revealing promising cytotoxic effects . The presence of electron-withdrawing groups such as bromine enhances the compound's ability to interact with cancer cell targets.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features:
- Bromine Substitution : Enhances lipophilicity and potential interactions with biological targets.
- Furan and Thiophene Rings : Known for their roles in various medicinal properties, these rings contribute to the compound's overall biological efficacy.
- Carboxamide Group : Facilitates hydrogen bonding with biological macromolecules, which may enhance binding affinity and specificity.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Screening : A study evaluated a series of thiophene derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli, identifying several potent compounds with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anticancer Efficacy : Another investigation focused on the anticancer potential of structurally related compounds against MCF7 cells, revealing IC50 values indicating significant cytotoxicity .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide?
Answer:
The synthesis typically involves a two-step approach:
Preparation of the amine intermediate : React 4-(furan-2-yl)thiophen-2-ylmethanamine with a brominated thiophene-2-carboxylic acid derivative. For brominated precursors, 4-bromothiophene-2-carboxylic acid (CAS 16694-18-1) is a viable starting material, as described for analogous bromothiophene derivatives .
Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt or DCC) in anhydrous solvents like DMF or acetonitrile. This method aligns with protocols for similar thiophene carboxamides, where equimolar reactants are refluxed for 1–2 hours .
Critical considerations : Purify intermediates via column chromatography and confirm yields via HPLC or TLC.
Advanced: How can regioselective bromination be achieved in the thiophene rings of this compound?
Answer:
Regioselectivity in bromination depends on electronic and steric factors:
- Electrophilic substitution : Use N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C. The bromine atom preferentially occupies the 4-position of the thiophene ring due to electron-withdrawing effects of the carboxamide group .
- Directing groups : The furan substituent on the adjacent thiophene ring may influence bromination patterns via resonance effects. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .
Validation : Confirm regiochemistry via - NOESY or X-ray crystallography .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- and NMR : Identify proton environments (e.g., furan-thiophene coupling, bromine-induced deshielding) and confirm amide bond formation (δ ~165–170 ppm for carbonyl carbons) .
- IR spectroscopy : Detect characteristic amide C=O stretches (~1650–1680 cm) and aromatic C-H bends .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., / ratio) .
Advanced: How does the furan-thiophene conjugation affect the compound’s electronic properties?
Answer:
- DFT analysis : The furan-thiophene moiety introduces heteroatom-mediated conjugation, lowering the HOMO-LUMO gap compared to purely hydrocarbon systems. This enhances charge-transfer properties, relevant for optoelectronic applications .
- Solvent effects : Polar solvents stabilize the dipolar resonance structures, increasing planarity and π-orbital overlap. Solvatochromic shifts in UV-Vis spectra can quantify this effect .
Experimental validation : Compare cyclic voltammetry (CV) data with computational predictions .
Advanced: What challenges arise in crystallographic refinement of this compound?
Answer:
- Disorder in flexible groups : The furan and thiophene rings may exhibit rotational disorder. Use SHELXL’s PART instruction to model alternative conformations .
- Weak hydrogen bonds : Non-classical C–H···O/S interactions dominate packing. Apply Hirshfeld surface analysis to quantify intermolecular contacts and refine thermal parameters .
Best practices : Collect high-resolution data (<1.0 Å) and employ restraints for anisotropic displacement parameters .
Basic: What computational methods predict the compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate Fukui indices for nucleophilic/electrophilic attack sites .
- Molecular dynamics (MD) : Simulate solvation effects on reaction pathways (e.g., SNAr vs. radical mechanisms for bromine substitution) .
Software : Gaussian 16 or ORCA for DFT; GROMACS for MD .
Advanced: How to analyze structure-activity relationships (SAR) for this compound’s bioactivity?
Answer:
- Toxicity prediction : Use GUSAR or TEST models to estimate LD and prioritize low-toxicity derivatives .
- Molecular docking : Target reader domains (e.g., epigenetic proteins) by optimizing hydrogen bonds between the amide group and binding pockets. Validate via isothermal titration calorimetry (ITC) .
Case study : Compare IC values of brominated vs. non-brominated analogs in enzyme inhibition assays .
Basic: What are the key stability considerations for this compound during storage?
Answer:
- Light sensitivity : Bromine-thiophene derivatives are prone to photodegradation. Store in amber vials at –20°C under inert atmosphere .
- Hydrolysis : The amide bond may degrade in humid conditions. Monitor via NMR for free amine/carboxylic acid formation .
Advanced: How can the compound’s electronic properties be tuned for materials science applications?
Answer:
- Substituent effects : Replace bromine with electron-withdrawing groups (e.g., –CN) to lower LUMO energy, enhancing n-type semiconductor behavior .
- Cross-coupling reactions : Use Suzuki-Miyaura to attach π-extended aryl groups, improving charge mobility in organic field-effect transistors (OFETs) .
Basic: What are the recommended protocols for elemental analysis?
Answer:
- Combustion analysis : Use a CHNS/O analyzer to confirm C, H, N, S, and Br content (±0.3% tolerance).
- Halogen quantification : Perform Schöninger flask combustion followed by ion chromatography for bromine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
